molecular formula C14H13Cl2NO2S B2802651 2,6-dichloro-N-(2-phenylethyl)benzenesulfonamide CAS No. 19818-08-7

2,6-dichloro-N-(2-phenylethyl)benzenesulfonamide

Cat. No.: B2802651
CAS No.: 19818-08-7
M. Wt: 330.22
InChI Key: AZYHINWWESEHRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dichloro-N-(2-phenylethyl)benzenesulfonamide is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. The benzenesulfonamide functional group is a privileged scaffold in drug discovery, known for its ability to interact with various biological targets. For instance, benzenesulfonamide-containing compounds have been extensively studied as inhibitors of the HIV-1 Capsid (CA) protein, demonstrating the group's utility in developing novel antiviral agents . The structure of this compound, which features a 2-phenylethyl moiety linked to the sulfonamide nitrogen, may be designed to probe specific binding pockets or enhance physicochemical properties. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a starting point for structure-activity relationship (SAR) studies in inhibitor development programs. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,6-dichloro-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO2S/c15-12-7-4-8-13(16)14(12)20(18,19)17-10-9-11-5-2-1-3-6-11/h1-8,17H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYHINWWESEHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichloro-N-(2-phenylethyl)benzenesulfonamide typically involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with 2-phenylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The benzenesulfonamide moiety can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Substitution: Products depend on the nucleophile used.

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Amines or thiols.

    Hydrolysis: Sulfonic acids and amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,6-dichloro-N-(2-phenylethyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2,6-dichloro-N-(2-phenylethyl)benzenesulfonamide with structurally related sulfonamides, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Substituents (Benzene Ring/N-Substituent) Molecular Weight Key Properties/Activities Reference
This compound 2,6-Cl; 2-phenylethyl 344.25 (calc.) Hypothesized enzyme inhibition (structural analogy)
9k (Anthraquinone derivative) 2,6-Cl; anthracene-dihydroxy-dioxo ~500 (ESI-MS) Phosphoglycerate mutase 1 inhibitor; 12% yield
1q () 4-Br,2,6-Cl; (R)-1-phenylethyl 414.72 (calc.) High-yield synthesis (78%); crystalline solid
QMI () 4-Br,2,6-Cl; 1,3,5-trimethylpyrazole 413.12 (calc.) Trypanocidal (N-myristoyltransferase inhibition)
SB611812 () 2,6-Cl,4-CF₃; 3-(dimethylaminoethoxy)phenyl 507.78 (calc.) UT receptor antagonist; long-lasting efficacy
PCLX-001 () 2,6-Cl; isobutyl-dimethylpyrazole-piperazine 537.50 (calc.) NMT inhibitor; anti-lymphoma activity

Key Observations:

Substituent Effects on Reactivity and Yield: Halogen position and type significantly impact synthetic yields. For example, 9k (2,6-Cl) and 9l (2,4,6-Cl) exhibit low yields (10–12%), likely due to steric hindrance or electronic deactivation of the benzene ring . In contrast, bromo-substituted derivatives (e.g., 9m, 65% yield) show improved reactivity, suggesting halogen size and leaving-group ability influence coupling efficiency . The 2-phenylethyl substituent in the target compound may enhance solubility compared to bulkier groups (e.g., anthraquinone in 9k) but reduce it relative to pyrazole-containing analogs (e.g., QMI) .

Biological Activity and Target Specificity: Enzyme Inhibition: Anthraquinone derivatives (e.g., 9k) target phosphoglycerate mutase 1, where the planar anthracene moiety likely facilitates π-π interactions with the enzyme’s active site . In contrast, pyrazole-substituted analogs (e.g., QMI, PCLX-001) exhibit activity against N-myristoyltransferase (NMT), with the heterocyclic group enabling hydrogen bonding or hydrophobic interactions . Receptor Antagonism: SB611812’s 3-(dimethylaminoethoxy)phenyl and CF₃ groups contribute to its UT receptor antagonism, possibly through electrostatic interactions with charged residues .

Lipophilicity varies with N-substituents: the 2-phenylethyl group in the target compound may confer moderate lipophilicity, whereas pyrazole or piperazine substituents (e.g., PCLX-001) improve water solubility .

Biological Activity

2,6-Dichloro-N-(2-phenylethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various biological activities, supported by data tables and relevant research findings.

1. Chemical Structure and Synthesis

The compound this compound can be synthesized through the reaction of 2-phenylethylamine with chlorosulfonic acid and 2,6-dichlorobenzene. The general reaction scheme is as follows:

C6H5CH2CH2NH2+ClSO2Cl+C6H3(Cl)2C14H15Cl2NO2S\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NH}_2+\text{ClSO}_2\text{Cl}+\text{C}_6\text{H}_3(\text{Cl})_2\rightarrow \text{C}_{14}\text{H}_{15}\text{Cl}_2\text{N}\text{O}_2\text{S}

This compound features a sulfonamide group (-SO₂NH-) which is critical for its biological activity.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzenesulfonamide, including those similar to this compound, showed varying degrees of activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentrations (MIC) for selected compounds were reported as follows:
CompoundMIC (mg/mL)Target Bacteria
4a (similar derivative)6.67Pseudomonas aeruginosa
4d6.72Escherichia coli
4h6.63Staphylococcus aureus

These findings suggest that the presence of the sulfonamide group enhances the antimicrobial efficacy of the compound .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes:

  • Butyrylcholinesterase (BChE) : It was found that derivatives of N-(2-phenylethyl)benzenesulfonamide exhibited notable inhibition against BChE, a target in Alzheimer's disease treatment. The inhibitory potential was quantified, with some compounds showing IC50 values comparable to established inhibitors .
CompoundIC50 (mg/mL)Enzyme Target
Parent CompoundNot ActiveAcetylcholinesterase
Derivative 4e0.3287BChE

Case Study: Anti-inflammatory Activity

In vivo studies have shown that certain sulfonamide derivatives can significantly reduce inflammation. For instance, compounds derived from benzenesulfonamides were tested in carrageenan-induced rat paw edema models, demonstrating up to 94% inhibition at specific time intervals .

The biological activity of this compound is primarily attributed to its ability to interact with key enzymes and microbial pathways:

  • Antimicrobial Mechanism : The sulfonamide group mimics para-aminobenzoic acid (PABA), inhibiting bacterial folate synthesis.
  • Enzyme Inhibition : The compound's structure allows it to bind effectively to active sites on enzymes such as BChE, blocking substrate access and thereby inhibiting enzyme activity.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,6-dichloro-N-(2-phenylethyl)benzenesulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution of 2,6-dichlorobenzenesulfonyl chloride with 2-phenylethylamine. Key variables include solvent choice (e.g., dichloromethane or THF), base (e.g., triethylamine), and temperature (typically 0–25°C). Post-synthesis purification involves column chromatography or recrystallization. Characterization requires 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and mass spectrometry to confirm regiochemistry and purity. Substitution reactions on the benzene ring (e.g., halogen replacement) may require Pd-catalyzed cross-coupling for advanced derivatives .

Q. How is X-ray crystallography employed to resolve the molecular structure of this compound, and what are common crystallographic challenges?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation in solvents like ethanol or acetonitrile. SHELX programs (e.g., SHELXL) are used for refinement, but challenges include low crystal quality due to flexible 2-phenylethyl substituents and disorder in the sulfonamide group. Hydrogen-bonding networks (e.g., N–H⋯O interactions) stabilize the crystal lattice, as seen in related dichlorobenzenesulfonamide structures. Validation tools like PLATON ensure data integrity .

Advanced Research Questions

Q. What strategies optimize the compound’s bioavailability for in vivo studies, given its poor aqueous solubility?

  • Methodological Answer : Solubility enhancement involves formulation with co-solvents (e.g., DMSO/PEG mixtures) or cyclodextrin inclusion complexes. Pharmacokinetic profiling in rodent models includes plasma stability assays (LC-MS/MS quantification) and microsomal stability tests. Structural modifications, such as introducing polar groups on the phenylethyl moiety, can improve solubility without compromising target affinity. Stability under physiological pH (e.g., 7.4) must be verified via HPLC .

Q. How do substituents on the benzene ring influence binding affinity to molecular targets like UT receptors?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare derivatives with electron-withdrawing (e.g., –NO2_2) or electron-donating (e.g., –OCH3_3) groups. Competitive binding assays (e.g., radioligand displacement using 3H ^3 \text{H}-UII) quantify affinity. For example, 2,6-dichloro substitution enhances steric complementarity in the UT receptor’s hydrophobic pocket, while bulky groups on the phenylethyl chain reduce off-target effects. Computational docking (AutoDock Vina) validates hypotheses .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antiviral vs. anticancer effects)?

  • Methodological Answer : Discrepancies arise from assay variability (e.g., cell lines, endpoint measurements). Standardized protocols (e.g., NIH/NCATS guidelines) should be adopted. For antiviral activity, plaque reduction assays (EC50_{50}) in Vero cells are compared with cytotoxicity (CC50_{50}) in HEK293 cells. For anticancer effects, apoptosis markers (caspase-3 activation) and mitochondrial membrane potential assays (JC-1 dye) clarify mechanisms. Meta-analyses of dose-response curves across studies identify robust trends .

Experimental Design & Data Analysis

Q. What in vitro assays are most suitable for evaluating enzyme inhibition by this sulfonamide derivative?

  • Methodological Answer :

  • Carbonic Anhydrase Inhibition : Fluorescent thermal shift assay (FTSA) monitors protein denaturation.
  • Kinase Inhibition : ADP-Glo™ kinase assay quantifies ATP consumption.
  • Dose-Response Curves : IC50_{50} values are derived using nonlinear regression (GraphPad Prism).
    Controls include known inhibitors (e.g., acetazolamide for carbonic anhydrase) and vehicle-only treatments. Data reproducibility requires triplicate runs and blinded analysis .

Q. How can computational modeling predict metabolic pathways and potential toxicity?

  • Methodological Answer :

  • Metabolism Prediction : Software like ADMET Predictor identifies likely Phase I/II metabolites (e.g., CYP450-mediated oxidation of the phenylethyl group).
  • Toxicity Screening : QSAR models flag hepatotoxicity (e.g., Derek Nexus) or cardiotoxicity (hERG channel inhibition).
  • Docking Studies : Molecular dynamics simulations (AMBER) assess metabolite binding to off-target proteins (e.g., cytochrome P450 3A4) .

Structural and Mechanistic Insights

Q. What role does the sulfonamide group play in target engagement, and how can it be modified for enhanced selectivity?

  • Methodological Answer : The sulfonamide acts as a hydrogen-bond donor/acceptor, critical for binding to catalytic residues (e.g., Zn2+^{2+} in carbonic anhydrase). Selectivity is improved by introducing sulfamide (–SO2_2NH2_2) or sulfamate (–OSO2_2NH2_2) analogs. Crystallographic data (PDB IDs) of target-ligand complexes guide rational design. For example, replacing –SO2_2NH– with –PO2_2NH– reduces off-target binding in kinase assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.